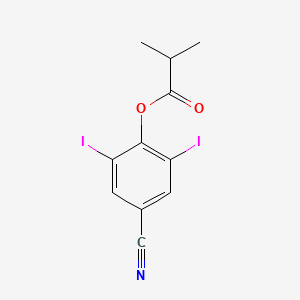
4-Cyano-2,6-diiodophenyl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2,6-diiodophenyl 2-methylpropanoate is an organic compound with the molecular formula C11H9I2NO2 It is a derivative of phenyl propanoate, characterized by the presence of cyano and diiodo substituents on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,6-diiodophenyl 2-methylpropanoate typically involves the esterification of 4-Cyano-2,6-diiodophenol with 2-methylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-2,6-diiodophenyl 2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 4-amino-2,6-diiodophenyl 2-methylpropanoate.
Oxidation: Formation of 4-Cyano-2,6-diiodophenyl 2-methylpropanoic acid.
Applications De Recherche Scientifique
4-Cyano-2,6-diiodophenyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antic
Propriétés
Numéro CAS |
111659-93-9 |
|---|---|
Formule moléculaire |
C11H9I2NO2 |
Poids moléculaire |
441.00 g/mol |
Nom IUPAC |
(4-cyano-2,6-diiodophenyl) 2-methylpropanoate |
InChI |
InChI=1S/C11H9I2NO2/c1-6(2)11(15)16-10-8(12)3-7(5-14)4-9(10)13/h3-4,6H,1-2H3 |
Clé InChI |
YTBZGNRJRZRVGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OC1=C(C=C(C=C1I)C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


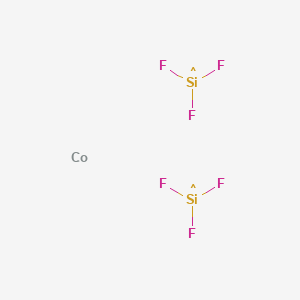
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
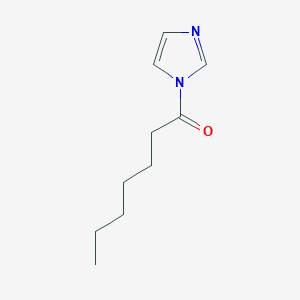
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
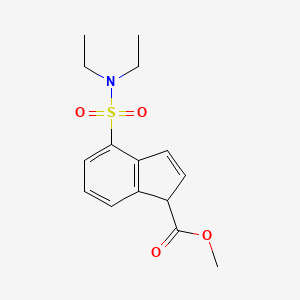
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
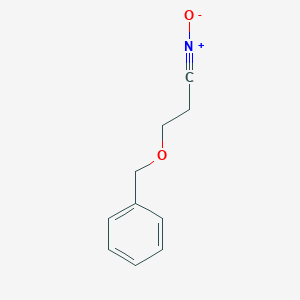
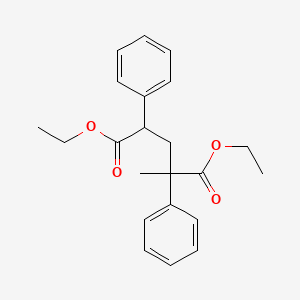
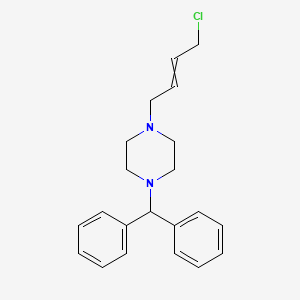
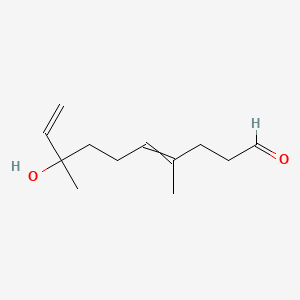
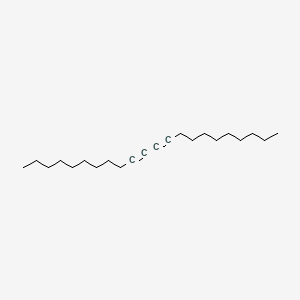
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)

![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
